Bienvenue dans la boutique en ligne BenchChem!

Riluzole hydrochloride

Solubility Formulation Aqueous compatibility

Riluzole hydrochloride delivers 9 mg/mL aqueous solubility—enabling DMSO-free dose-response curves and accurate in vivo dosing—unlike the practically insoluble free base. Its dual mechanism (use-dependent Nav blockade + glutamate release inhibition) is absent in lamotrigine, phenytoin, and carbamazepine. At Nav1.7, it is ~18.5-fold more potent than lamotrigine (IC50 3.58 vs 66.3 μM) and uniquely inhibits GABA uptake (IC50 43 μM). For Nav1.4 skeletal muscle research, it shows 50-fold greater potency than mexiletine (ED50 ~0.1 mg/kg). Procure the HCl salt to ensure reproducible results in excitotoxicity, myotonia, and ALS-relevant models.

Molecular Formula C8H6ClF3N2OS
Molecular Weight 270.66 g/mol
Cat. No. B109571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiluzole hydrochloride
Synonyms6-(Trifluoromethoxy)-2-benzothiazolamine Monohydrochloride
Molecular FormulaC8H6ClF3N2OS
Molecular Weight270.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl
InChIInChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H
InChIKeyQEAOELIJQRYJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A white to off-white solid

Structure & Identifiers


Interactive Chemical Structure Model





Riluzole Hydrochloride (CAS 850608-87-6): A Reference-Standard Benzothiazole Sodium Channel Blocker for ALS and Neuroprotection Research Procurement


Riluzole hydrochloride (CAS 850608-87-6; molecular formula C8H5F3N2OS·HCl; MW 270.66) is the hydrochloride salt form of riluzole, a benzothiazole derivative that functions as a use-dependent voltage-gated sodium channel blocker and presynaptic glutamate release inhibitor . The free base riluzole (CAS 1744-22-5; MW 234.20) is approved clinically for amyotrophic lateral sclerosis (ALS), prolonging survival by approximately 2–3 months in affected patients [1]. The hydrochloride salt form provides markedly enhanced aqueous solubility compared to the free base, enabling improved formulation flexibility for in vitro experimental workflows . This compound also inhibits GABA uptake (IC50 = 43 μM) and modulates both high- and low-voltage-activated calcium currents in neuronal preparations, distinguishing it mechanistically from simpler sodium channel blockers .

Why Generic Substitution of Riluzole Hydrochloride with Free Base Riluzole or Alternative Sodium Channel Blockers May Compromise Experimental Reproducibility


Interchanging riluzole hydrochloride with the free base form or with other sodium channel blockers (e.g., lamotrigine, phenytoin, carbamazepine) without explicit validation introduces substantial experimental variability. The hydrochloride salt exhibits aqueous solubility of 9 mg/mL (33.25 mM) in water , whereas the free base riluzole is practically insoluble in aqueous media —a difference that directly impacts stock solution preparation, dosing accuracy, and bioavailability in in vivo studies. Furthermore, electrophysiological head-to-head studies demonstrate that sodium channel blockers within this class exhibit markedly divergent pharmacodynamic profiles: riluzole inhibits sodium currents at nanomolar concentrations with up to 80% maximal block, while lamotrigine predominantly suppresses calcium currents and phenytoin shows negligible calcium channel activity even at supratherapeutic doses [1]. These compound-specific differences in ion channel selectivity, use-dependent blocking behavior, and aqueous solubility preclude straightforward substitution and necessitate compound-specific experimental optimization and procurement decisions.

Riluzole Hydrochloride: Quantitative Evidence Guide for Differentiated Procurement in Sodium Channel and Excitotoxicity Research


Aqueous Solubility of Riluzole Hydrochloride vs. Free Base Riluzole: Critical Differentiation for In Vitro and In Vivo Formulation

Riluzole hydrochloride exhibits substantially enhanced aqueous solubility relative to the free base form, a critical determinant of experimental workflow feasibility. The hydrochloride salt achieves water solubility of 9 mg/mL (33.25 mM) at 25°C and DMSO solubility of 54 mg/mL (199.51 mM) . In contrast, the free base riluzole is reported as insoluble in water . For PBS-containing buffer systems, riluzole hydrochloride demonstrates solubility of 0.04 mg/mL in Ethanol:PBS (pH 7.2, 1:20) . This solubility differential directly impacts the ability to prepare aqueous working solutions without resorting to high-percentage organic co-solvents that may confound cellular assays or introduce vehicle-related artifacts in animal studies.

Solubility Formulation Aqueous compatibility Stock solution preparation

Potency of Riluzole vs. Lamotrigine, Phenytoin, and Carbamazepine in Sodium Channel Inhibition: IC50 Comparison from Patch-Clamp Electrophysiology

In a standardized patch-clamp electrophysiology assay measuring inhibition of ATX-induced membrane depolarization, riluzole exhibited an IC50 of 3.58 μM (95% CI: 2.67–4.80 μM), which was consistent with its previously reported patch-clamp IC50 of 2 μM [1]. Under identical assay conditions, comparator sodium channel blockers demonstrated significantly higher IC50 values: phenytoin IC50 = 18.7 μM, lamotrigine IC50 = 66.3 μM, carbamazepine IC50 = 77.7 μM, and lidocaine IC50 = 150.6 μM [1]. Riluzole's potency advantage relative to lamotrigine (approximately 18.5-fold), carbamazepine (approximately 21.7-fold), and lidocaine (approximately 42-fold) positions it as a substantially more potent reference tool for sodium channel pharmacology studies.

Sodium channel inhibition Nav channel IC50 Patch-clamp Electrophysiology

Differential Pharmacological Profile of Riluzole vs. Lamotrigine and Phenytoin in Cortical Neuron Sodium and Calcium Current Inhibition

Electrophysiological characterization in acutely isolated adult rat neocortical neurons revealed distinct pharmacological profiles among riluzole, lamotrigine, and phenytoin. Riluzole inhibited sodium current at nanomolar concentrations and achieved up to 80% maximal block at saturating doses (1–10 μM), while also inhibiting both high- and low-voltage-activated calcium currents [1]. Lamotrigine produced a large reduction of high-voltage-activated calcium currents but demonstrated weaker, use-dependent sodium conductance inhibition [1]. Phenytoin, by contrast, caused only a slight reduction of high-voltage-activated calcium currents (<12% inhibition at 10 μM), even at supratherapeutic doses [1]. This differential multi-channel modulation by riluzole—potent sodium current inhibition combined with dual calcium current suppression—distinguishes it mechanistically from lamotrigine (calcium-predominant) and phenytoin (sodium-selective, calcium-sparing).

Neuroprotection Calcium current Sodium current Cortical neurons Electrophysiology

In Vivo Antimyotonic Efficacy of Riluzole vs. Mexiletine and Other Sodium Channel Blockers in Rat Model of Myotonia: ED50 Comparison

In a validated rat model of myotonia congenita induced by anthracene-9-carboxylic acid, riluzole demonstrated potent antimyotonic activity with an oral ED50 of approximately 0.1 mg/kg [1]. This potency was equivalent to lubeluzole and substantially superior to comparator sodium channel blockers evaluated under identical experimental conditions: flecainide and orphenadrine exhibited ED50 values near 1 mg/kg, while mexiletine (the first-line clinical antimyotonic agent), carbamazepine, and propafenone showed ED50 values close to 5 mg/kg [1]. In vitro patch-clamp analysis on hNav1.4 channels confirmed that riluzole use-dependently blocks human skeletal muscle sodium channels (IC50 = 9 ± 2 μM for Nav1.4), and the in vivo ED50 values were well linearly correlated with in vitro IC50 measurements across all tested compounds [1][2].

Myotonia In vivo efficacy ED50 Skeletal muscle Sodium channel blockers

Riluzole Inhibition of KCl-Evoked vs. Veratridine-Evoked Glutamate Release: Differentiation from Lamotrigine and Phenytoin

In rat cortical synaptosome preparations, riluzole demonstrated a distinctive glutamate release inhibition profile compared to other anticonvulsant sodium channel blockers. All six tested compounds (riluzole, lamotrigine, phenytoin, carbamazepine, phenobarbital, and BW 1003C87) inhibited veratridine-evoked glutamate release, which depends on both Na+ and Ca2+ channel activation [1]. However, only riluzole (IC50 > 50 μM), phenobarbital (IC50 = 6.4 mM), and phenytoin (IC50 > 800 μM) significantly inhibited KCl-evoked glutamate release, which requires Ca2+ channel but not Na+ channel activation [1]. Notably, lamotrigine and carbamazepine failed to significantly inhibit KCl-evoked release [1]. This indicates that riluzole, unlike lamotrigine, engages calcium-dependent release mechanisms in addition to its sodium channel blocking effects—a finding consistent with its dual sodium/calcium channel modulation demonstrated in cortical neuron electrophysiology.

Glutamate release Synaptosomes Excitotoxicity Presynaptic Neuroprotection

GABA Uptake Inhibition by Riluzole vs. Nipecotic Acid: Secondary Mechanism with Potential Relevance for Neuronal Excitability Modulation

Beyond its primary actions on sodium channels and glutamate release, riluzole inhibits GABA uptake in striatal synaptosomes with an IC50 of 43 μM (4.3 × 10⁻⁵ M) [1]. Under identical experimental conditions, the classical GABA uptake blocker nipecotic acid exhibited an IC50 of 3.6 μM (3.6 × 10⁻⁶ M), representing an approximately 12-fold greater potency [1]. While riluzole's GABA uptake inhibition is modest relative to dedicated GABA uptake inhibitors, this secondary mechanism may contribute to its net anticonvulsant and neuroprotective profile by promoting synaptic GABA accumulation. This GABAergic activity is absent or negligible in most comparator sodium channel blockers, including lamotrigine and phenytoin, which do not significantly modulate GABA transport.

GABA uptake GABAergic Inhibitory neurotransmission Anticonvulsant Striatal synaptosomes

Optimal Research and Industrial Application Scenarios for Riluzole Hydrochloride Based on Quantified Differentiated Properties


Sodium Channel Pharmacology and Electrophysiology Reference Standard

Riluzole hydrochloride serves as a high-potency reference compound for voltage-gated sodium channel (Nav) pharmacology studies. With an IC50 of 3.58 μM (patch-clamp IC50 = 2 μM) against Nav1.7-mediated depolarization and an ~18.5-fold potency advantage over lamotrigine (IC50 = 66.3 μM) and ~21.7-fold over carbamazepine (IC50 = 77.7 μM) [1], it provides a sensitive positive control for sodium channel inhibition assays. The hydrochloride salt form's aqueous solubility (9 mg/mL) enables reliable preparation of dose-response curves without DMSO vehicle interference at higher concentrations . Researchers comparing sodium channel blocker pharmacology should procure the hydrochloride salt rather than the free base to ensure accurate dosing and reproducibility.

Excitotoxicity and Glutamate-Mediated Neurodegeneration Models

For in vitro and in vivo models of glutamate excitotoxicity (e.g., stroke, traumatic brain injury, ALS-relevant systems), riluzole hydrochloride provides a dual-mechanism tool that inhibits both veratridine-evoked (Na+-dependent) and KCl-evoked (Ca2+-dependent) glutamate release [1]. This dual-pathway inhibition is not observed with lamotrigine or carbamazepine, which fail to significantly inhibit KCl-evoked release [1]. Additionally, riluzole's nanomolar-range sodium current inhibition and up to 80% maximal block at 1–10 μM in cortical neurons support its use as a benchmark excitotoxicity modulator. Procurement of the hydrochloride salt ensures reproducible aqueous formulation for in vivo intraperitoneal or oral dosing at established efficacious doses (e.g., 5 mg/kg i.p. in rat SCI models [2]).

Preclinical Myotonia and Skeletal Muscle Excitability Research

Riluzole hydrochloride is a preferred reference compound for skeletal muscle sodium channel (Nav1.4) research and preclinical myotonia models. In a validated rat myotonia model, riluzole achieved an oral ED50 of approximately 0.1 mg/kg—a 50-fold potency advantage over the clinical first-line agent mexiletine (ED50 ≈ 5 mg/kg) and a 10-fold advantage over flecainide (ED50 ≈ 1 mg/kg) [1]. The compound's use-dependent blockade of hNav1.4 channels (IC50 = 9 ± 2 μM) makes it suitable as a positive control for screening novel antimyotonic candidates. The hydrochloride salt form's enhanced solubility facilitates oral gavage formulation at low doses, minimizing vehicle-related gastrointestinal effects.

GABAergic Modulation and Combined Inhibitory/Excitatory Neurotransmission Studies

Riluzole hydrochloride uniquely enables investigation of combined glutamatergic and GABAergic modulation in a single compound. While its primary mechanism involves sodium channel blockade and glutamate release inhibition, riluzole also inhibits GABA uptake with an IC50 of 43 μM [1]. This secondary GABAergic activity, though modest compared to dedicated GABA uptake inhibitors like nipecotic acid (IC50 = 3.6 μM) [1], is absent in comparator sodium channel blockers such as lamotrigine, phenytoin, and carbamazepine. Researchers examining the interplay between excitatory and inhibitory neurotransmission—particularly in epilepsy models, striatal circuitry, or neuropsychiatric applications—should select riluzole hydrochloride for its distinctive dual-modality profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Riluzole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.